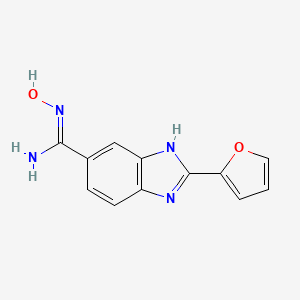

2-(2-Furyl)benzimidazole-6-carboxamidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNPJBIMJIGXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities of 2 2 Furyl Benzimidazole 6 Carboxamidoxime and Its Structural Analogues

Antimicrobial Efficacy Investigations

Benzimidazole (B57391) derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.govnih.gov Research into these compounds involves screening against diverse panels of medically relevant bacteria and fungi to determine their potential for development as new anti-infective agents. nih.govresearchgate.net

The antibacterial potential of benzimidazole derivatives has been extensively investigated, with many compounds showing significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Numerous studies have highlighted the efficacy of benzimidazole analogues against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net For instance, certain 1-alkyl-2-(substituted phenyl) benzimidazole derivatives have demonstrated good inhibition against S. aureus. researchgate.net A library of 53 benzimidazole derivatives showed that some compounds displayed antibacterial activity against two MRSA strains with minimum inhibitory concentrations (MICs) comparable to the drug ciprofloxacin. nih.govresearchgate.net Another study found that specific benzimidazole-clubbed benzothiazole (B30560) derivatives were effective against S. aureus with MIC values as low as 62.5 µg/mL. thesciencein.org Similarly, other research identified a benzimidazole derivative, compound 2g, that displayed significant inhibition against Staphylococcus aureus and MRSA with MIC values of 4 μg mL-1. researchgate.net

Table 1: Antibacterial Activity of Benzimidazole Analogues against Gram-Positive Bacteria

| Compound Description | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Benzimidazole-clubbed benzothiazole (5c) | Staphylococcus aureus | MIC: 62.5 µg/mL | thesciencein.org |

| 5-halobenzimidazole derivatives | Methicillin-resistant S. aureus (MRSA) | MICs comparable to Ciprofloxacin | researchgate.netscilit.com |

| Compound 2g | Staphylococcus aureus | MIC: 4 µg/mL | researchgate.net |

The activity of benzimidazole derivatives extends to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govarabjchem.org While some studies have found Gram-negative bacteria to be resistant to certain benzimidazole compounds, others have identified derivatives with notable efficacy. researchgate.net For example, newly synthesized cyano and amidino 2,5-disubstituted furane derivatives with a benzimidazole nucleus were evaluated for their antimicrobial activity against E. coli. nih.gov In another study, specific benzimidazole-clubbed benzothiazole derivatives, namely 5c, 5d, and 5g, showed excellent activity against E. coli and P. aeruginosa, with MIC values ranging from 12.5 to 62.5 µg/mL. thesciencein.org

Table 2: Antibacterial Activity of Benzimidazole Analogues against Gram-Negative Bacteria

| Compound Description | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Benzimidazole-clubbed benzothiazole (5c) | Escherichia coli | MIC: 12.5 µg/mL | thesciencein.org |

| Benzimidazole-clubbed benzothiazole (5d) | Escherichia coli | MIC: 62.5 µg/mL | thesciencein.org |

| Benzimidazole-clubbed benzothiazole (5g) | Escherichia coli | MIC: 12.5 µg/mL | thesciencein.org |

| Benzimidazole-clubbed benzothiazole (5b) | Pseudomonas aeruginosa | MIC: 12.5 µg/mL | thesciencein.org |

In addition to antibacterial properties, the benzimidazole scaffold is a key component in many compounds exhibiting potent antifungal activity. nih.govresearchgate.net

The efficacy of benzimidazole derivatives against pathogenic yeasts is well-documented. researchgate.net Numerous synthesized compounds have been tested in vitro against Candida albicans, a common cause of fungal infections. nih.govnih.gov For example, a series of 2-(5'-nitro-2'-furyl or 2'-thienyl) benzimidazoles all demonstrated a degree of antimycotic activity against C. albicans. nih.gov Another study reported that certain benzimidazole-1,2,4-triazole derivatives showed significant antifungal potential against several Candida species. acs.org Antimicrobial evaluation of 2,5-disubstituted furane derivatives bearing a benzimidazole nucleus was also performed against Saccharomyces cerevisiae as a eukaryotic model organism. nih.gov However, some tested series of benzimidazole derivatives were found to be inactive against Saccharomyces cerevisiae. mdpi.com

Table 3: Antifungal Activity of Benzimidazole Analogues against Yeast Strains

| Compound Description | Fungal Strain | Finding | Reference |

|---|---|---|---|

| 2-(5'-nitro-2'-furyl) benzimidazoles | Candida albicans | Showed antimycotic activity | nih.gov |

| Benzimidazole-clubbed benzothiazole derivatives | Candida albicans | Susceptible to the compounds | thesciencein.org |

| Benzimidazole-1,2,4-triazole derivatives | Candida species | Exhibited significant antifungal potential | acs.org |

The antifungal spectrum of benzimidazole analogues includes activity against filamentous fungi. Studies have evaluated these compounds against strains like Aspergillus niger. arabjchem.orgmdpi.com For instance, the antifungal data for compounds 1b, 1c, 2e, and 2g, which are benzimidazole and benzoxazole (B165842) derivatives, revealed moderate activities toward Aspergillus niger, with MIC values of 64 μg mL-1. researchgate.net In contrast, another study involving a different set of benzimidazole derivatives found that all tested compounds were inactive against Aspergillus niger. mdpi.com This highlights the critical role that specific structural modifications play in determining antifungal efficacy.

Table 4: Antifungal Activity of Benzimidazole Analogues against Filamentous Fungi

| Compound Description | Fungal Strain | Activity Measurement | Reference |

|---|---|---|---|

| Benzoxazole derivative (1b, 1c) | Aspergillus niger | MIC: 64 µg/mL | researchgate.net |

| Benzimidazole derivative (2e, 2g) | Aspergillus niger | MIC: 64 µg/mL | researchgate.net |

Antitubercular Potential Assessment

In vitro Studies Against Mycobacterium tuberculosis

No studies were found that specifically evaluate the in vitro activity of 2-(2-Furyl)benzimidazole-6-carboxamidoxime against Mycobacterium tuberculosis. While many other benzimidazole derivatives have been investigated for such properties, data for this particular compound is not available. nih.govnih.govmdpi.com

Evaluation Against Drug-Resistant Strains

There is no available research on the efficacy of this compound against drug-resistant strains of M. tuberculosis. The development of agents active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis is a critical area of research, with various benzimidazole analogues being explored. researchgate.netnih.gov However, this specific compound has not been featured in such studies.

Antiprotozoal and Anthelmintic Applications

Activity against Protozoal Diseases (e.g., those targeted by pentamidine)

No data exists in the search results regarding the activity of this compound against protozoal diseases, including those typically treated with pentamidine, such as leishmaniasis and trypanosomiasis. nih.govnih.gov Research into benzimidazole-pentamidine hybrids has been conducted, but this does not include the specific compound . nih.gov

Efficacy against Nematodes (e.g., Meloidogyne incognita) and Cestodes

Information on the efficacy of this compound against nematodes like Meloidogyne incognita or any cestodes is not available. The anthelmintic properties of the benzimidazole class are well-established, with activity reported for other derivatives against various helminths. nih.govnih.gov

Antiviral Properties Research

There are no published studies on the antiviral properties of this compound. The antiviral potential of other benzimidazole carboxamide derivatives has been a subject of investigation, but research has not extended to this specific molecule. nih.govhep.com.cn

Inhibition of Viral Targets (e.g., Influenza A virus RNA polymerase PB1-PB2 subunits)

The influenza virus RNA-dependent RNA polymerase (RdRP) is an essential enzyme for viral transcription and replication, making it a prime target for antiviral drug development. nih.govnih.gov The RdRP is a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). nih.gov The interaction between these subunits, such as the PA-PB1 and PB1-PB2 interfaces, is critical for the enzyme's function, and disrupting these interactions is a valid therapeutic strategy. nih.govnii.ac.jp

While specific research on this compound inhibiting the influenza A virus RNA polymerase is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has demonstrated significant antiviral properties against a range of viruses. Studies have screened libraries of benzimidazole derivatives against various RNA and DNA viruses, revealing notable activity. For instance, various substituted benzimidazoles have shown inhibitory effects against Coxsackie B virus (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV). nih.govnih.gov Some compounds exhibited potent activity against RSV, with 50% effective concentration (EC₅₀) values as low as 20 nM. nih.gov This broad antiviral activity highlights the potential of the benzimidazole scaffold as a starting point for the development of novel antiviral agents, including those that may target viral polymerases.

Anticancer and Antiproliferative Activity Studies

The benzimidazole core is a common feature in many compounds investigated for their anticancer properties. nih.gov Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and interaction with DNA. nih.govmdpi.com

Structural analogues of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. Benzimidazole derivatives, including those with furan (B31954) and other heterocyclic substitutions, have shown promising results against human lung and breast cancer cell lines.

For example, studies on newly synthesized 2,5-disubstituted furane derivatives bearing a benzimidazole nucleus were tested on human lung cancer cell lines such as A549, HCC827, and NCI-H358. nih.gov These compounds demonstrated potential antitumor activity, highlighting the relevance of the furan-benzimidazole combination. nih.gov Similarly, various N-substituted bis-benzimidazole derivatives have been screened for cytotoxicity against lung cancer cell lines (NCI-H522, NCI-H23) and breast cancer cell lines (MCF-7, MDA-MB453). scholarsresearchlibrary.comresearchgate.net Certain derivatives exhibited significant dose-dependent cytotoxic activity, with IC₅₀ values in the micromolar range, comparable to the standard drug doxorubicin. scholarsresearchlibrary.comresearchgate.net Fluoro-substituted benzimidazoles have also shown potent and selective activity against lung (A549) and breast cancer cells. researchgate.netacgpubs.org

| Compound Class/Derivative | Cell Line | Activity (IC₅₀) | Reference(s) |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 (Breast) | >200 µg/mL | jksus.org |

| 2,5-disubstituted furane benzimidazole | A549 (Lung) | 2.12 - 6.75 µM | nih.gov |

| Bis-benzimidazole derivative (9i) | NCI-H522 (Lung) | 47.41 µg/ml | scholarsresearchlibrary.com |

| Bis-benzimidazole derivative (9i) | NCI-H23 (Lung) | 45.22 µg/ml | scholarsresearchlibrary.com |

| Bis-benzimidazole derivative (9c) | MCF-7 (Breast) | 52.09 µg/ml | scholarsresearchlibrary.com |

| Fluoro-substituted benzimidazole (ORT15) | A549 (Lung) | 0.354 µM | acgpubs.org |

| Benzimidazole derivative 4 | MCF-7 (Breast) | 8.86 µg/mL | nih.gov |

The cytotoxic activity of benzimidazole derivatives is directly linked to their ability to inhibit cell proliferation. The MTT and WST-1 assays, commonly used to measure cytotoxicity, are indicators of metabolically active cells and thus reflect cell viability and proliferation. nih.govfrontierspartnerships.org Studies have shown that benzimidazole compounds can significantly reduce the proliferation of cancer cells. nih.govnih.gov

The mechanisms behind this antiproliferative effect are diverse. Some benzimidazole derivatives induce apoptosis (programmed cell death), which has been confirmed through caspase 3/7 assays. frontierspartnerships.orgnih.gov Others function as microtubule inhibitors, arresting the cell cycle in the G2/M phase and leading to mitotic catastrophe and cell death. nih.gov The ability of certain benzimidazole-based scaffolds to act as potent and selective antiproliferative agents underscores their therapeutic potential in oncology. researchgate.netacgpubs.org

Other Investigated Biological Activities of Benzimidazole Amidoxime (B1450833) Derivatives

Beyond antiviral and anticancer applications, the versatile benzimidazole scaffold has been explored for other therapeutic activities.

Benzimidazole derivatives have been extensively studied for their anti-inflammatory properties. nih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). nih.govekb.eg Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. ekb.eg

Several novel benzimidazole derivatives have been synthesized and shown to be selective COX-2 inhibitors, with IC₅₀ values significantly lower than standard drugs like indomethacin (B1671933) and ibuprofen. nih.govekb.eg In addition to COX enzymes, these compounds have been investigated for their ability to inhibit other targets like secretory phospholipase A2 and 5-lipoxygenase (5-LOX). researchgate.net The anti-inflammatory potential of these derivatives has been confirmed in vivo using models such as the carrageenan-induced paw edema test in rats, where they demonstrated a significant reduction in inflammation. nih.govekb.eg

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Reference(s) |

| Novel Benzimidazole (Cpd 6) | COX-2 | 0.13 µM | ekb.eg |

| Novel Benzimidazole (Cpd 9) | COX-2 | 0.15 µM | ekb.eg |

| 2-substituted Benzimidazole (B2) | Overall Inflammation | 1.14 µg/mL | nih.govnih.gov |

| 2-substituted Benzimidazole (B4) | Overall Inflammation | 1.19 µg/mL | nih.govnih.gov |

| Benzimidazole with pyridine (B92270) ring | 5-Lipoxygenase | Potent Inhibition | researchgate.net |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. Benzimidazole-based compounds have emerged as a promising class of cholinesterase inhibitors. nih.gov

Numerous studies have synthesized and evaluated benzimidazole derivatives, including benzimidazole-thiazole hybrids and others, for their ability to inhibit AChE and BuChE. nih.gov Many of these analogues exhibit potent inhibitory activity, with IC₅₀ values in the low micromolar and even nanomolar range, often showing greater potency than the standard drug Donepezil. nih.govresearchgate.net This activity suggests that the benzimidazole scaffold is a valuable template for designing new and effective agents for the treatment of neurodegenerative diseases. biointerfaceresearch.com

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Reference(s) |

| Benzimidazole-thiazole analogue (16) | AChE | 0.10 ± 0.05 µM | nih.gov |

| Benzimidazole-thiazole analogue (21) | BuChE | 0.20 ± 0.050 µM | nih.gov |

| Benzimidazole-indole-amide (6m) | AChE | Potent Inhibition | nih.gov |

| Benzimidazole-hydrazone | AChE | 11.8 - 61.8 μM | biointerfaceresearch.com |

| Substituted Benzimidazole (Cpd 3) | AChE | 123.9 ± 10.20 µM | researchgate.net |

| Substituted Benzimidazole (Cpd 3) | BuChE | 131.30 ± 9.70 µM | researchgate.net |

Structure Activity Relationship Sar Analysis of 2 2 Furyl Benzimidazole 6 Carboxamidoxime Derivatives

Impact of Substituents at the Benzimidazole (B57391) Ring Positions (N1, C2, C5, C6)

The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern around the core structure. SAR studies consistently show that modifications at the N1, C2, C5, and C6 positions significantly modulate the pharmacological effects of these compounds. nih.govnih.govresearchgate.net

N1 Position: Substitution at the N1 position can greatly influence the molecule's properties. For instance, the introduction of a benzyl (B1604629) group has been shown to enhance anti-inflammatory activity. nih.gov In other cases, bulky aromatic substitutions at the N1 position were found to be unfavorable for activity, while hydrophilic groups could lead to a loss of activity, indicating that the size, lipophilicity, and electronic nature of the N1 substituent are critical tuning points for optimizing efficacy.

C2 Position: The C2 position is one of the most frequently modified sites in the development of benzimidazole-based agents. The nature of the substituent at this position is a major determinant of the compound's mechanism of action and potency. A wide variety of aryl, heteroaryl, and alkyl groups have been introduced at C2, leading to compounds with diverse activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov For example, the presence of a 2-aryl group is a common feature in many active benzimidazole scaffolds.

C5 and C6 Positions: The C5 and C6 positions of the benzene (B151609) ring are electronically and sterically sensitive sites where modifications can significantly impact bioactivity. Substitutions with electron-withdrawing groups (like -NO2 or -Cl) or electron-donating groups can alter the electronic density of the entire ring system, affecting how the molecule interacts with its biological target. nih.govresearchgate.net For example, the introduction of a nitrile group at the C6 position has been shown to result in excellent Janus kinase 3 (JAK3) inhibition. nih.gov Similarly, 5-carboxamide or sulfonyl substitutions have been linked to cannabinoid receptor antagonism. nih.govnih.gov

Influence of Furyl Moiety at C2 Position

The substituent at the C2 position plays a pivotal role in defining the biological profile of benzimidazole derivatives. The incorporation of a five-membered heterocyclic ring, such as a furan (B31954), is a common strategy in medicinal chemistry. The 2-(2-furyl) substitution introduces a planar, aromatic moiety with a heteroatom (oxygen) that can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets.

Studies comparing different heterocyclic groups at the C2 position have revealed distinct activity profiles. For instance, in one study on photoprotective activity, the order of efficacy for different 5-membered rings at the C2-position was furan > pyrrole (B145914) > thiophene (B33073). This highlights the specific contribution of the furyl moiety compared to other isosteric rings.

Role of Carboxamidoxime Group at C6 Position

The C6 position of the benzimidazole ring is a key site for modification. nih.govresearchgate.net While direct SAR data on the 6-carboxamidoxime group is limited in the available literature, the importance of substituents at this position is well-documented. For example, the introduction of groups like carboxamides, sulfamoyl, or nitrile at the C5 or C6 position can lead to potent and selective inhibitors of various enzymes and receptors. nih.govnih.gov

The carboxamidoxime functional group, -C(=NOH)NH2, is a versatile moiety in medicinal chemistry. It can be considered a bioisostere of carboxylic acids and amides, capable of participating in multiple hydrogen bonding interactions as both a donor (from the -NH2 and -OH groups) and an acceptor (the nitrogen and oxygen atoms). researchgate.netdrughunter.com This group can significantly influence a molecule's physicochemical properties, such as acidity, lipophilicity, and membrane permeability. Its ability to chelate metal ions may also be relevant for certain biological activities. The presence of the carboxamidoxime group at the C6 position likely plays a crucial role in target recognition and binding affinity through specific hydrogen bonding patterns.

Exploration of Substitutions on the Furyl Ring

Further optimization of the 2-(2-Furyl)benzimidazole scaffold can be achieved by introducing substituents on the furyl ring itself. Research on related compounds has shown that substitutions on the heterocyclic ring at C2 can modulate activity. For example, studies on (formyl-5'-furyl-2')-2-benzimidazole derivatives, where substitutions were made at the 5' position of the furan ring, resulted in compounds with notable germicidal properties. nih.gov

Similarly, another study found that a methylated furan derivative exhibited potent α-amylase inhibitory and radical scavenging activities, suggesting that even small alkyl substitutions on the furan ring can enhance biological effects. These findings indicate that the 5' position of the furan ring is a viable point for modification to fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency or selectivity.

Modifications to the Carboxamidoxime Group

The carboxamidoxime group offers several avenues for chemical modification to explore the SAR. This functional group is often synthesized from a corresponding nitrile precursor. nih.gov Both the hydroxyl and the amino components of the carboxamidoxime can be altered.

O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated to produce ethers or esters. This modification would remove a key hydrogen bond donating site and increase lipophilicity, which could impact cell permeability and target binding.

N-Alkylation/Acylation: The amino group can be mono- or di-substituted with various alkyl or acyl groups. This would alter the hydrogen bonding capacity and steric profile of this part of the molecule.

Cyclization: The carboxamidoxime moiety can be used as a synthon to create various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles. Such modifications represent a significant structural change, replacing the flexible amidoxime (B1450833) with a rigid, planar aromatic ring system, which can drastically alter the compound's interaction with its target. drughunter.com These heterocyclic rings can act as metabolically stable amide bioisosteres. drughunter.com

Comparative SAR with Other Benzimidazole Scaffolds

The choice of the substituent at the C2 position of the benzimidazole scaffold is a critical determinant of biological activity. Comparing the 2-(2-furyl) scaffold with other 2-substituted benzimidazoles reveals the importance of the heteroaromatic ring's nature.

Studies have shown that replacing the furyl group with other rings like phenyl, thiophene, pyrrole, or pyridine (B92270) leads to significant differences in activity. For instance, in a series of compounds tested for α-amylase inhibitory potential, 2-furanyl substituted benzimidazoles were found to be more potent than 2-benzyloxyphenyl, 2-pyrenyl, or 2-anthracenyl substituted analogues.

| C2-Substituent | Observed Activity Trend | Potential Rationale |

|---|---|---|

| 2-Furyl | Often shows high potency (e.g., photoprotective, α-amylase inhibition). | Planar structure, hydrogen bond accepting oxygen, specific electronic properties. |

| 2-Thienyl | Activity varies; can be lower than furan derivatives in some assays. | Bioisostere of furan, but with different size and electronic character of sulfur vs. oxygen. |

| 2-Pyrrolyl | Activity varies; can be lower than furan derivatives in some assays. | Contains a hydrogen bond donating NH group, altering the interaction profile. |

| 2-Pyridyl | Often confers distinct biological activities, including nematicidal and phytotoxic effects. researchgate.net | Basic nitrogen atom can form salt bridges and strong hydrogen bonds, significantly altering physicochemical properties. |

| 2-Phenyl | Serves as a common benchmark; activity can be enhanced or reduced by substitution on the phenyl ring. | Provides a larger hydrophobic surface for van der Waals interactions. |

This table is a generalized summary based on findings across different studies and biological targets.

Rational Design Principles for Enhanced Efficacy

Based on the SAR analysis of benzimidazole derivatives, several rational design principles can be proposed to enhance the efficacy of compounds based on the 2-(2-Furyl)benzimidazole-6-carboxamidoxime scaffold. nih.govresearchgate.net

Systematic Benzene Ring Substitution: Explore a range of small, electronically diverse substituents at the C5 position. Given that the C6 position is occupied, substitution at C5 (or C4/C7) could fine-tune the electronic properties of the benzimidazole ring system, potentially improving target affinity.

Furyl Ring Decoration: Introduce small alkyl or electron-withdrawing/donating groups at the 5'-position of the furan ring. This could optimize interactions within a specific binding pocket and improve metabolic stability.

Bioisosteric Replacement of Carboxamidoxime: Convert the carboxamidoxime group into related functionalities, such as carboxylic acids, amides, or heterocycles like 1,2,4-oxadiazoles. This strategy, known as bioisosteric replacement, can modulate physicochemical properties to improve oral bioavailability and metabolic stability while retaining the key binding interactions. drughunter.com

N1-Alkylation: Introduce small, non-bulky alkyl or functionalized alkyl chains at the N1 position. This can block metabolic N-oxidation and provide an additional vector for exploring interactions with the biological target, potentially enhancing potency.

Conformational Rigidity: Where appropriate, introduce elements that reduce the conformational flexibility of the molecule. For example, linking the N1 position to the C2-furyl substituent could create a more rigid, fused ring system, which may lead to higher affinity and selectivity by reducing the entropic penalty of binding.

By systematically applying these principles, new derivatives can be designed with a higher probability of possessing improved efficacy, selectivity, and pharmacokinetic properties.

Computational and in Silico Studies of 2 2 Furyl Benzimidazole 6 Carboxamidoxime

Molecular Docking Simulations

There is no available research detailing molecular docking simulations specifically for 2-(2-Furyl)benzimidazole-6-carboxamidoxime. Consequently, information regarding its binding interactions with identified protein targets and predictions of its binding affinities is not available.

Ligand-Protein Binding Interactions with Identified Targets

No studies have been found that identify specific protein targets for this compound or describe its binding interactions at a molecular level.

Prediction of Binding Affinities (e.g., binding energy values)

There are no published binding energy values or other metrics of binding affinity for the interaction of this compound with any biological target.

Molecular Dynamics (MD) Simulations

No literature is available on molecular dynamics simulations being performed on this compound.

Conformational Dynamics and Stability of Ligand-Target Complexes

Without MD simulation data, the conformational dynamics and stability of any potential ligand-target complexes involving this compound cannot be described.

Pharmacophore Modeling and Virtual Screening

There are no specific pharmacophore models that have been developed based on the structure of this compound, nor has it been highlighted as a result of virtual screening campaigns in the available literature.

Identification of Key Structural Features for Activity

The key structural features of this compound that are essential for any specific biological activity have not been defined through pharmacophore modeling.

Design of Novel Analogues

The design of novel analogues of a lead compound, such as this compound, is a critical step in drug discovery, aimed at optimizing its pharmacological profile. This process involves systematic structural modifications to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Computational methods are instrumental in rationally guiding these modifications.

Key strategies in the design of novel analogues include:

Structure-Activity Relationship (SAR) Studies: SAR analysis investigates how specific structural features of the molecule influence its biological activity. For this compound, this would involve modifying its three main components: the furan (B31954) ring, the benzimidazole (B57391) core, and the carboxamidoxime group. For instance, substituting the furan ring with other heterocyclic systems or altering the substitution pattern on the benzimidazole core can lead to analogues with improved activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. For example, the furan ring could be replaced with a thiophene (B33073) or pyridine (B92270) ring. The carboxamidoxime group could also be replaced with other bioisosteres known to participate in similar biological interactions.

Scaffold Hopping: This advanced technique involves replacing the central benzimidazole scaffold with a structurally different core that maintains a similar three-dimensional arrangement of the key interacting functional groups. This can lead to the discovery of novel chemical classes with improved properties.

Computational Modeling: Molecular docking studies can predict how different analogues bind to the target protein, helping to prioritize the synthesis of compounds with the most favorable interactions. nih.govnih.gov

The following table outlines potential modifications for generating novel analogues of this compound:

| Molecular Component | Potential Modifications | Rationale |

| Furan Ring | Substitution with other five- or six-membered heterocycles (e.g., thiophene, pyrrole (B145914), pyridine). Introduction of substituents on the furan ring. | To explore the impact of heteroatom and electronic properties on activity. |

| Benzimidazole Core | Substitution at various positions (e.g., N-1, C-4, C-5, C-7) with alkyl, aryl, or halogen groups. rsc.org | To modulate lipophilicity, solubility, and metabolic stability. |

| Carboxamidoxime Group | Replacement with other acidic or hydrogen-bonding groups (e.g., carboxylic acid, tetrazole, hydroxamic acid). | To optimize interactions with the biological target and improve pharmacokinetic properties. |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. jocpr.com These calculations are based on solving the Schrödinger equation for the molecule, often using methods like Density Functional Theory (DFT). nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.compku.edu.cn The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron-donating capability.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energy of these orbitals can be calculated to predict the molecule's reactivity. nih.gov

The following table presents hypothetical FMO data for this compound, illustrating the type of information obtained from these calculations:

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.2 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.8 | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.4 | A larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.org |

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. chemrxiv.org It is plotted on the molecule's surface and uses a color scale to represent the electrostatic potential. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, typically associated with electronegative atoms like oxygen and nitrogen. These regions are prone to electrophilic attack. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These regions are susceptible to nucleophilic attack. nih.gov

Green Regions: Represent areas of neutral or near-zero potential. nih.gov

For this compound, an EPS map would reveal the electron-rich and electron-poor regions, providing insights into its non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions. nih.gov The negative potential regions would likely be concentrated around the oxygen and nitrogen atoms of the furan and carboxamidoxime groups, while positive regions would be associated with the N-H and O-H protons.

In Silico ADME/Tox Profiling Methodologies

In silico ADME/Tox profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. nih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. nih.govnih.gov

Several methodologies are employed for in silico ADME/Tox profiling:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or property. These models are built using a training set of compounds with known ADME/Tox properties.

Physicochemical Property-Based Rules: Rules like Lipinski's Rule of Five are used to assess the "drug-likeness" of a compound based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japtronline.com

Pharmacophore Modeling: This method identifies the three-dimensional arrangement of essential features of a molecule that are responsible for its biological activity and ADME/Tox properties.

Machine Learning and Data Mining: Modern approaches utilize machine learning algorithms to build predictive models from large datasets of chemical and biological information.

Commonly used web tools for these predictions include SwissADME and pkCSM. researchgate.netresearchgate.net

The following table summarizes key ADME/Tox parameters and their significance, with hypothetical predicted values for this compound:

| Parameter | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five, suggesting good oral bioavailability. |

| logP (Lipophilicity) | 2-3 | Optimal range for membrane permeability and solubility. |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five. |

| Aqueous Solubility (logS) | -3 to -4 | Indicates moderate solubility. |

| Human Intestinal Absorption | > 80% | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Low | Suggests the compound is less likely to cause central nervous system side effects. |

| CYP450 Inhibition | Non-inhibitor | Predicts a lower likelihood of drug-drug interactions. |

| Hepatotoxicity | Low risk | Indicates a lower potential for liver damage. nih.gov |

| Ames Mutagenicity | Non-mutagenic | Predicts a low risk of causing genetic mutations. |

Future Directions and Research Perspectives for 2 2 Furyl Benzimidazole 6 Carboxamidoxime

Development of Novel Analogues with Optimized Biological Activity

The structural framework of 2-(2-Furyl)benzimidazole-6-carboxamidoxime offers fertile ground for the design and synthesis of novel analogues with enhanced biological profiles. Future research should systematically explore structure-activity relationships (SAR) to identify key pharmacophoric features and optimize therapeutic efficacy.

One promising direction is the modification of the furan (B31954) ring. The synthesis of various 2-furyl benzimidazole (B57391) derivatives has demonstrated that substitutions on the furan moiety can significantly influence their biological activity. For instance, the introduction of different substituents at the 5'-position of the furan ring has been shown to modulate the germicidal properties of these compounds. nih.gov Systematic exploration of a diverse range of substituents, including electron-donating and electron-withdrawing groups, could lead to the discovery of analogues with superior potency and selectivity.

Furthermore, modifications to the benzimidazole core and the carboxamidoxime group are warranted. The synthesis of N-substituted benzimidazole derivatives has been a successful strategy for enhancing the anticancer and antimicrobial activities of this class of compounds. Therefore, the introduction of various alkyl or aryl groups at the N-1 position of the benzimidazole ring of this compound could lead to analogues with improved pharmacokinetic and pharmacodynamic properties. Similarly, the bioisosteric replacement of the carboxamidoxime group with other functionalities known to engage in similar biological interactions could yield compounds with altered target-binding affinities and improved drug-like properties.

The following table summarizes potential modification sites and their expected impact on biological activity:

| Modification Site | Potential Substituents/Modifications | Expected Impact on Biological Activity |

| Furan Ring (5'-position) | Electron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -NO2, -Cl) | Modulation of antimicrobial and antitumor activity |

| Benzimidazole Core (N-1 position) | Alkyl chains, Aryl groups, Heterocyclic rings | Improved pharmacokinetic properties, enhanced target binding |

| Carboxamidoxime Group | Bioisosteric replacements (e.g., tetrazole, acylguanidine) | Altered target affinity, improved metabolic stability |

Investigation of Combination Therapies

The complexity of diseases such as cancer and infectious diseases often necessitates multi-pronged therapeutic approaches. The investigation of this compound in combination with existing therapeutic agents could unveil synergistic interactions, leading to enhanced efficacy and the potential to overcome drug resistance.

In the context of cancer, benzimidazole derivatives have been explored in combination with conventional chemotherapeutics. For example, some benzimidazole compounds have shown synergistic effects when combined with agents like cisplatin. nih.gov Future studies should evaluate the potential of this compound to sensitize cancer cells to standard-of-care drugs. Such combinations could potentially allow for lower doses of cytotoxic agents, thereby reducing treatment-related toxicity. The combination of the PARP inhibitor Veliparib, a benzimidazole derivative, with temozolomide (B1682018) has shown significant PARP inhibition in various tumor models. nih.gov

For infectious diseases, combination therapy is a cornerstone of antimicrobial stewardship. The combination of benznidazole (B1666585) with posaconazole (B62084) has demonstrated synergistic effects in experimental models of Chagas disease, leading to improved cure rates at lower doses. www.gov.uk Given the potential antimicrobial properties of this compound, its evaluation in combination with established antibiotics or antifungal agents is a logical next step. This approach could broaden the spectrum of activity and combat the emergence of resistant microbial strains.

Exploration of New Therapeutic Applications

While the primary focus of benzimidazole research has often been on anticancer and antimicrobial activities, the versatility of this scaffold suggests the potential for broader therapeutic applications. Future research should explore the activity of this compound against a wider range of diseases.

The diverse pharmacological activities of benzimidazole derivatives include anti-inflammatory, antiviral, and antiparasitic effects. nih.govijsrst.com For instance, certain benzimidazole compounds have shown promise as inhibitors of viral replication and as agents against various parasites. ijsrst.com Screening this compound and its novel analogues against a panel of viruses and parasites could uncover new therapeutic opportunities.

Furthermore, the structural similarities of benzimidazoles to endogenous purines suggest their potential to interact with a variety of biological targets, including kinases and other enzymes. ijsrst.com High-throughput screening of this compound against a broad range of enzymatic and receptor targets could identify novel mechanisms of action and pave the way for its development in new therapeutic areas.

Advanced Mechanistic Characterization

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its rational development as a therapeutic agent. Future research should employ advanced techniques to elucidate its precise mode of action.

Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions of the compound with its putative biological targets. nih.govnih.gov These in silico approaches can help identify key amino acid residues involved in target recognition and guide the design of more potent and selective analogues. For example, computational studies have been used to investigate the binding of benzimidazole derivatives to various enzymes, providing a basis for understanding their inhibitory activity. nih.govmdpi.com

Experimental approaches, such as X-ray crystallography of the compound in complex with its target protein, can provide definitive structural information. Additionally, techniques like differential scanning fluorimetry and surface plasmon resonance can be used to quantify binding affinities and kinetics. In cellular models, advanced microscopy and biochemical assays can be employed to dissect the downstream signaling pathways affected by the compound.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. doi.org The integration of these powerful computational tools into the research pipeline for this compound can significantly accelerate the identification and optimization of novel therapeutic candidates.

Machine learning models can be trained on existing datasets of benzimidazole derivatives to predict the biological activity of newly designed analogues. doi.orgdinus.ac.id Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish mathematical relationships between the chemical structures of compounds and their biological activities, enabling the in silico screening of large virtual libraries of potential drug candidates. researchgate.net This approach can help prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Furyl)benzimidazole-6-carboxamidoxime, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with benzimidazole core functionalization. Key steps include:

- Furan incorporation : Use palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., nitrogen) to attach the furyl group.

- Carboxamidoxime formation : React the intermediate with hydroxylamine under controlled pH (6–8) and temperature (60–80°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Design of Experiments (DoE) can systematically vary solvent polarity, catalyst loading, and reaction time to maximize yield .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and furan-benzimidazole linkage. For example, furyl protons typically appear as doublets in the 6.3–7.6 ppm range.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, use SHELX software for refinement, leveraging its robustness in handling small-molecule data .

Q. What safety protocols should be followed when handling 2-(2-Furyl)benzimidazole derivatives in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if dust or vapor is generated.

- Engineering Controls : Perform reactions in fume hoods with negative pressure.

- Spill Management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids).

- Waste Disposal : Segregate halogenated and non-halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or cytochrome P450 enzymes. Analyze binding energies (ΔG) and hydrogen-bonding interactions.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADME Prediction : SwissADME or pkCSM tools evaluate drug-likeness (e.g., Lipinski’s Rule of Five, bioavailability scores) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique Cross-validation : Compare NMR data with FT-IR (e.g., amidoxime C=N stretch at ~1640 cm⁻¹) and UV-Vis (λmax for conjugated systems).

- Crystallographic Validation : If NMR signals overlap (e.g., furyl vs. benzimidazole protons), solve the crystal structure using SHELXL for refinement.

- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track amidoxime formation via 2D HSQC NMR .

Q. How can reaction pathways be optimized to minimize by-products in this compound synthesis?

- Methodological Answer :

- By-product Analysis : Use HPLC-MS to identify impurities (e.g., over-oxidized furans or unreacted intermediates).

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for regioselectivity in coupling reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance amidoxime formation but may require lower temperatures to prevent decomposition .

Q. What are the challenges in assessing the purity of this compound, and how are they addressed?

- Methodological Answer :

- Challenge : Co-elution of structurally similar impurities in HPLC.

- Solution : Use orthogonal methods:

- HPLC-DAD : Monitor UV spectra at multiple wavelengths (e.g., 254 nm for benzimidazole, 280 nm for furans).

- Chiral Columns : Resolve enantiomers if stereocenters are present.

- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.